Product packaging for 1-Ethyl-2,4-bis(1-phenylethyl)benzene(Cat. No.:CAS No. 84255-48-1)

1-Ethyl-2,4-bis(1-phenylethyl)benzene

Cat. No.: B12650531
CAS No.: 84255-48-1
M. Wt: 314.5 g/mol
InChI Key: OYKXYXMSGIHYFD-UHFFFAOYSA-N
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Description

1-Ethyl-2,4-bis(1-phenylethyl)benzene (CAS 84255-48-1) is a sterically hindered organic compound with the molecular formula C₂₄H₂₆ and a molecular weight of 314.5 g/mol . This compound belongs to the class of substituted benzenes, characterized by an ethyl group and two 1-phenylethyl groups attached to a central benzene ring . This specific substitution pattern results in a molecule with significant stereochemical complexity; it features two chiral centers, one within each 1-phenylethyl substituent . This means the compound can exist as multiple stereoisomers, including the (R,R), (S,S), and (R,S)/(S,R) forms, which are diastereomers of one another . The synthesis of this molecule is classically achieved via Friedel-Crafts alkylation, a fundamental electrophilic aromatic substitution reaction, where ethylbenzene can be dialkylated with styrene in the presence of a strong Lewis acid catalyst . The mechanism involves the generation of a resonance-stabilized 1-phenylethyl carbocation as the electrophile, which attacks the activated aromatic ring of ethylbenzene . The presence of the ethyl directing group influences the regioselectivity of this reaction. The bulky, aromatic structure of this compound suggests its potential research value in the development and study of advanced materials, such as liquid crystals or specialty polymers, where its steric bulk and potential for isomerism could be exploited to tune material properties . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26 B12650531 1-Ethyl-2,4-bis(1-phenylethyl)benzene CAS No. 84255-48-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84255-48-1

Molecular Formula

C24H26

Molecular Weight

314.5 g/mol

IUPAC Name

1-ethyl-2,4-bis(1-phenylethyl)benzene

InChI

InChI=1S/C24H26/c1-4-20-15-16-23(18(2)21-11-7-5-8-12-21)17-24(20)19(3)22-13-9-6-10-14-22/h5-19H,4H2,1-3H3

InChI Key

OYKXYXMSGIHYFD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Strategies

Classical Friedel-Crafts Alkylation Routes to 1-Ethyl-2,4-bis(1-phenylethyl)benzene

The most direct and classical approach for synthesizing this compound is the Friedel-Crafts alkylation. This reaction involves the alkylation of an aromatic ring using an alkyl halide or an alkene in the presence of a catalyst, typically a strong Lewis acid. mt.com For the target molecule, the synthesis would logically proceed via the dialkylation of ethylbenzene (B125841) with styrene. In this reaction, ethylbenzene serves as the aromatic substrate and styrene acts as the alkylating agent, which, upon protonation by the acid catalyst, forms a stable benzylic carbocation.

This electrophilic carbocation then attacks the electron-rich ethylbenzene ring. Because the ethyl group is an activating, ortho-, para-directing substituent, the incoming 1-phenylethyl groups are directed to the positions ortho and para to the ethyl group. youtube.com The reaction is expected to proceed in a stepwise manner, with the first alkylation yielding a mixture of (1-phenylethyl)ethylbenzene isomers, followed by a second alkylation on the more activated mono-alkylated product to yield the final this compound. A significant challenge in Friedel-Crafts alkylation is controlling polyalkylation, as the product of the first alkylation is often more reactive than the starting material. libretexts.orgperiodicchemistry.com

Mechanistic Insights into Electrophilic Aromatic Substitution for Alkylation

The synthesis of this compound via Friedel-Crafts alkylation is a quintessential example of an electrophilic aromatic substitution (EAS) reaction. The mechanism proceeds through several key steps:

Generation of the Electrophile : The reaction is initiated by the interaction of the catalyst (a Lewis or Brønsted acid) with the alkylating agent (styrene). The acid protonates the double bond of styrene, leading to the formation of a resonance-stabilized secondary carbocation, the 1-phenylethyl cation. This carbocation is the active electrophile. mt.com

Nucleophilic Attack and Formation of the Arenium Ion : The π-electron system of the ethylbenzene ring acts as a nucleophile and attacks the electrophilic carbocation. libretexts.org This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in the arenium ion is delocalized across the ring. The initial ethyl group on the ring is an activating group, meaning it donates electron density to the ring, making it more nucleophilic and stabilizing the carbocation intermediate formed during the substitution. vanderbilt.edu

Deprotonation and Restoration of Aromaticity : In the final step, a weak base (such as the conjugate base of the acid catalyst) removes a proton from the sp³-hybridized carbon of the arenium ion that bears the new alkyl group. mt.com This step restores the aromaticity of the benzene (B151609) ring, yielding the alkylated product and regenerating the catalyst. periodicchemistry.com

The ethyl group directs the incoming electrophile primarily to the ortho and para positions. Therefore, the first alkylation of ethylbenzene with styrene will produce a mixture of 1-ethyl-2-(1-phenylethyl)benzene and 1-ethyl-4-(1-phenylethyl)benzene. Since these mono-alkylated products are more activated than ethylbenzene itself, they will undergo a second alkylation, leading to the desired disubstituted product.

Influence of Catalytic Systems and Reaction Conditions

The efficiency, yield, and regioselectivity of Friedel-Crafts alkylation are highly dependent on the choice of catalyst and the specific reaction conditions. Traditional catalysts include strong Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). mt.com Modern approaches have explored more environmentally benign and reusable catalytic systems.

Recent research has demonstrated the effectiveness of Deep Eutectic Solvents (DES) based on FeCl₃ for Friedel-Crafts benzylations, including the use of styrenes as alkylating agents. nih.gov These systems can serve as both the reaction medium and the promoter. The choice of catalyst can significantly impact the outcome of the reaction. For instance, in a model reaction involving the benzylation of o-xylene (B151617) with 4-chlorostyrene, different Lewis and Brønsted acid-based DES systems were screened to optimize the yield of the corresponding 1,1-diarylalkane. nih.gov

The following interactive data table summarizes the results from a study on the alkylation of o-xylene with 4-chlorostyrene using various catalytic systems, illustrating the impact of the catalyst on reaction yield.

EntryCatalyst/Promoter (DES)Time (h)Yield (%)
1FeCl₃·6H₂O/Gly (3:6)198
2ZnCl₂/Gly (1:2)24<10
3AlCl₃·6H₂O/Gly (1:1)24<10
4SnCl₂·2H₂O/Gly (1:2)24<10
5p-TsOH·H₂O/Gly (1:4)24<10

Data adapted from a study on the benzylation of o-xylene with 4-chlorostyrene. The results show the superior performance of the FeCl₃-based Deep Eutectic Solvent system for this type of transformation. nih.gov

Temperature, solvent, and reactant stoichiometry are also critical parameters. Higher temperatures can lead to increased side reactions and by-product formation, while the ratio of the aromatic substrate to the alkylating agent must be carefully controlled to minimize polyalkylation. google.com

Advanced Synthetic Approaches for Structurally Related Alkylarenes

Beyond classical Friedel-Crafts reactions, advanced synthetic strategies have been developed to construct complex alkylarenes with greater efficiency and control. These methods include multi-component reactions, domino reactions, and asymmetric synthesis.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are convergent processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. nih.gov This approach offers high atom economy and step efficiency. For the synthesis of structurally related alkylarenes, MCRs can be employed to rapidly build molecular complexity. For example, a photocatalytic olefin-hydroaminoalkylation has been developed that combines dialkylamines, carbonyls, and alkenes to create structurally diverse tertiary alkylamines in one step. nih.gov Another strategy involves the high-pressure promoted, metal-free, three-component reaction of benzylideneacetones, isopropenyl acetate, and methyl propiolate to generate highly functionalized biaryls. researchgate.net Such methods provide powerful tools for creating libraries of complex aromatic compounds from simple precursors.

Domino Reactions in Arenes

Domino reactions, also known as cascade reactions, involve two or more bond-forming transformations that occur sequentially in a single pot under the same reaction conditions. nih.govbohrium.com These reactions are highly efficient for constructing complex polycyclic and fused-ring systems. In the context of arene synthesis, domino reactions involving highly reactive aryne intermediates have been developed. For instance, a palladium-catalyzed domino Heck/aryne carbopalladation/C–H functionalization sequence allows for the formation of three new C-C bonds and a quaternary carbon center in one operation, yielding heterocycle-fused 9,10-dihydrophenanthrenes. acs.org Another approach uses a transition-metal-free domino aryne process where styrene acts as a diene in a Diels-Alder cascade, enabling the construction of two new rings and three new chemical bonds simultaneously. nih.gov These advanced methods allow for the rapid assembly of intricate molecular architectures based on arene scaffolds.

Asymmetric Synthesis for Chiral Analogs

The structure of this compound contains two stereogenic centers at the benzylic positions, meaning it can exist as multiple stereoisomers. Asymmetric synthesis aims to selectively produce a single enantiomer or diastereomer of a chiral molecule. The development of catalytic enantioselective Friedel-Crafts alkylations is a key strategy for accessing chiral 1,1-diarylalkanes and related structures. beilstein-journals.orgnih.gov

This is often achieved using a chiral catalyst that creates a chiral environment around the reactants, directing the electrophilic attack to one face of the aromatic ring over the other. buchler-gmbh.com For example, a magnesium-catalyzed enantioselective Friedel-Crafts alkylation of electron-rich benzenes with donor-acceptor cyclopropanes has been shown to produce enantioenriched 1,1-diarylalkanes with up to an 85:15 enantiomeric ratio (er). koreascience.kr Similarly, organocatalysts, such as those based on Cinchona alkaloids, are widely used to establish benzylic chiral centers in Friedel-Crafts type reactions, offering an environmentally friendly alternative to metal-based catalysts. buchler-gmbh.com These methods are crucial for synthesizing optically active analogs for applications where specific stereochemistry is required.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 1-Ethyl-2,4-bis(1-phenylethyl)benzene, both proton (¹H) and carbon-13 (¹³C) NMR would provide critical data for structural confirmation. The following analyses are predictive, based on known chemical shifts of similar structural motifs found in compounds like ethylbenzene (B125841) and cumene.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl group, the two 1-phenylethyl groups, and the aromatic protons on the central benzene (B151609) ring.

Ethyl Group: The ethyl group should present as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern arising from spin-spin coupling. The methylene protons, being adjacent to the aromatic ring, would be deshielded and appear at a lower field than the methyl protons.

1-Phenylethyl Groups: Each of the two 1-phenylethyl groups contains a methine (-CH) proton and three methyl (-CH₃) protons. The methine proton would appear as a quartet, coupled to the adjacent methyl protons. The methyl protons would, in turn, show up as a doublet, coupled to the single methine proton. The chemical shifts of these groups would be influenced by their attachment to the central benzene ring and the neighboring phenyl groups.

Aromatic Protons: The protons on the central trisubstituted benzene ring and the two monosubstituted phenyl rings will resonate in the aromatic region of the spectrum, typically between 7.0 and 7.5 ppm. The complex substitution pattern on the central ring would likely lead to overlapping multiplets for its three protons. The five protons on each of the terminal phenyl groups would also produce a complex multiplet pattern.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity
Ethyl -CH₃ ~1.2 Triplet
Ethyl -CH₂ ~2.6 Quartet
1-Phenylethyl -CH₃ ~1.6 Doublet
1-Phenylethyl -CH ~4.1 Quartet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a number of distinct signals are anticipated, corresponding to the aliphatic and aromatic carbons.

Aliphatic Carbons: The ethyl group will show two signals, one for the methyl carbon and one for the methylene carbon. Similarly, the two 1-phenylethyl groups will each contribute two signals for their methyl and methine carbons.

Aromatic Carbons: The central benzene ring, being trisubstituted, will exhibit six distinct signals for its carbon atoms, with the substituted carbons appearing at a lower field. Each of the terminal phenyl groups will show four signals: one for the ipso-carbon (the carbon attached to the central structure), and three for the ortho, meta, and para carbons.

Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (ppm)
Ethyl -CH₃ ~15
Ethyl -CH₂ ~29
1-Phenylethyl -CH₃ ~22
1-Phenylethyl -CH ~45
Aromatic C (unsubstituted) 125 - 130

Advanced NMR Techniques for Stereochemical and Conformational Studies

To fully elucidate the three-dimensional structure of this compound, advanced NMR techniques would be employed.

Correlation Spectroscopy (COSY): A 2D COSY experiment would reveal the coupling relationships between protons, confirming the connectivity of the ethyl and 1-phenylethyl groups. For instance, cross-peaks would be observed between the methylene and methyl protons of the ethyl group, and between the methine and methyl protons of the 1-phenylethyl groups. slideshare.netlibretexts.org

Nuclear Overhauser Effect Spectroscopy (NOESY): A 2D NOESY experiment provides information about the spatial proximity of protons. slideshare.net This would be particularly useful in determining the preferred conformation of the bulky 1-phenylethyl groups relative to the central benzene ring and the ethyl group. Cross-peaks between the protons of the ethyl group and the nearby 1-phenylethyl group would indicate their spatial closeness.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates proton signals with their directly attached carbon signals, allowing for unambiguous assignment of the carbon spectrum.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) and Fragmentation Pathways

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.

The fragmentation of the molecular ion is predicted to be dominated by cleavages at the benzylic positions, which are weakened by the adjacent aromatic rings. thieme-connect.dejove.com

Benzylic Cleavage: The most favorable fragmentation pathway for alkylbenzenes is the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable benzylic cation. thieme-connect.dedocbrown.info For this compound, this would result in several prominent fragment ions:

Loss of a methyl radical from a 1-phenylethyl group to form a stable secondary benzylic cation.

Loss of an ethyl radical from the ethyl group.

Cleavage of the entire 1-phenylethyl group to form a benzyl cation.

Predicted EI-MS Fragmentation Data

m/z Predicted Fragment
314 [M]⁺ (Molecular Ion)
299 [M - CH₃]⁺
285 [M - C₂H₅]⁺
209 [M - C₈H₉]⁺
105 [C₈H₉]⁺ (1-phenylethyl cation)
91 [C₇H₇]⁺ (Tropylium ion)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental formula. For this compound, with a molecular formula of C₂₄H₂₆, HRMS would be used to confirm this composition.

Predicted HRMS Data

Molecular Formula Calculated Exact Mass

This exact mass measurement would differentiate it from other compounds that have the same nominal mass but a different elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) in Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical analytical tool for the separation, identification, and quantification of individual chemical components within complex mixtures. For alkylated aromatic hydrocarbons like this compound, GC-MS provides high-resolution separation based on the compound's volatility and polarity, followed by definitive identification through its mass spectrum. usgs.govnih.gov

In a typical analysis, the compound is introduced into a gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation of this compound from other components in a mixture, such as isomers or related alkylbenzenes, is achieved based on its boiling point and interaction with the column's stationary phase. researchgate.nethpst.cz Given its relatively high molecular weight (314.5 g/mol ), it would have a longer retention time compared to smaller alkylbenzenes like ethylbenzene or cumene under standard column conditions. cdc.gov

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, most commonly by electron impact (EI). The resulting molecular ion and its fragmentation pattern are unique to the compound's structure, acting as a molecular fingerprint. For this compound, the mass spectrum is expected to be characterized by specific fragmentation pathways, primarily benzylic cleavage, which is favorable due to the stability of the resulting carbocation.

Expected key fragmentation patterns include the loss of a methyl group (CH₃) to form a stable benzylic cation, or the cleavage of the bond between the ethyl group and the central benzene ring. The most abundant fragments would likely arise from the cleavage of the C-C bond between the main ring and the phenylethyl groups, generating ions corresponding to the phenylethyl cation. Quantitation is performed using selected ions that are characteristic of the molecule, ensuring high signal-to-noise ratios even in complex matrices. usgs.govscholaris.ca

Table 1: Expected GC-MS Data for this compound

Parameter Expected Value/Observation Significance
Molecular Ion (M⁺) m/z 314 Confirms the molecular weight of the compound.
Major Fragment 1 m/z 299 Corresponds to the loss of a methyl group ([M-15]⁺), indicating a stable carbocation formation.
Major Fragment 2 m/z 105 Phenylethyl cation ([C₈H₉]⁺), resulting from benzylic cleavage. This is often a base peak for such structures.
Major Fragment 3 m/z 91 Tropylium ion ([C₇H₇]⁺), a common fragment from alkylbenzene rearrangement.
Retention Time High Longer elution time compared to lower-molecular-weight alkylbenzenes due to a higher boiling point.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Macromolecular Contexts

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique primarily utilized for the analysis of large, non-volatile, and thermally labile macromolecules such as proteins, polymers, and large polycyclic aromatic hydrocarbons (PAHs). creative-proteomics.com It allows for the determination of a molecule's mass with high accuracy and sensitivity by embedding the analyte in a crystalline matrix, which absorbs laser energy and facilitates the gentle desorption and ionization of the analyte molecules. acs.orgacs.org

For a discrete, relatively small, and soluble molecule like this compound (molecular weight 314.5 Da), MALDI-TOF MS is not a conventional analytical choice, as techniques like GC-MS or electrospray ionization (ESI-MS) are more suitable. However, its analysis could be relevant in specific macromolecular or supramolecular contexts, for instance, if it were incorporated as an end-group in a polymer chain or part of a larger, insoluble aggregate. researchgate.netresearchgate.net

In a hypothetical MALDI-TOF analysis, the soft ionization process would be expected to keep the molecule intact, producing a spectrum dominated by the molecular ion peak with minimal fragmentation. acs.org The primary observed species would be the protonated molecule [M+H]⁺, or adducts with alkali metal ions such as sodium [M+Na]⁺ or potassium [M+K]⁺, depending on the matrix and the purity of the sample. uni.lu This capability to produce simple spectra with intact molecular ions is a key advantage of MALDI for confirming the mass of a target compound within a complex, high-molecular-weight system. creative-proteomics.com

Table 2: Predicted m/z Values for this compound in MALDI-TOF MS

Adduct Form Calculation Predicted m/z
Radical Cation [M]⁺ 314.20 314.20
Protonated Molecule [M+H]⁺ 314.20 + 1.01 315.21
Sodiated Adduct [M+Na]⁺ 314.20 + 22.99 337.19
Potassiated Adduct [M+K]⁺ 314.20 + 39.10 353.17

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that covalent bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to their natural vibrational modes. msu.edu The resulting IR spectrum provides a unique fingerprint of the molecule, revealing its structural components.

The IR spectrum of this compound is expected to display a combination of absorption bands characteristic of its aromatic and aliphatic components. libretexts.orgpressbooks.pub The presence of multiple benzene rings and alkyl substituents gives rise to a series of distinct peaks that can be used for its structural confirmation.

Key expected absorptions include:

Aromatic C-H Stretching: Weak to medium sharp bands appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) are indicative of the C-H bonds on the benzene rings. spectroscopyonline.com

Aliphatic C-H Stretching: Strong, sharp bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H bonds of the ethyl and phenylethyl substituents. pressbooks.pub

Aromatic C=C Ring Stretching: A series of medium to weak, sharp "ring mode" absorptions in the 1450-1620 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the benzene rings. spectroscopyonline.commvpsvktcollege.ac.in

C-H Bending (Out-of-Plane): Strong absorption bands in the 675-900 cm⁻¹ region, often referred to as the "fingerprint region," are highly diagnostic of the substitution pattern on the aromatic rings. libretexts.orgmvpsvktcollege.ac.in The central benzene ring is 1,2,4-trisubstituted, while the two pendant phenyl groups are monosubstituted. This would result in a complex but characteristic pattern in this region.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group
3100 - 3000 C-H Stretch Aromatic (sp² C-H)
2960 - 2850 C-H Stretch Aliphatic (sp³ C-H)
1620 - 1450 C=C Stretch Aromatic Ring
~1450 C-H Bend Aliphatic (CH₂, CH₃)
900 - 675 C-H Out-of-Plane Bend Aromatic Substitution Pattern

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive experimental science for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org By measuring the angles and intensities of X-rays diffracted by the electron clouds of the atoms in a crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and conformational details, can be produced. nih.govnih.gov

Determination of Molecular Conformation and Bond Geometries

For a molecule like this compound, which possesses significant conformational flexibility due to rotation around several single bonds, X-ray crystallography would reveal its specific, low-energy conformation as it exists in the solid state. This analysis would provide precise measurements of all bond lengths and angles. The geometries of the benzene rings are expected to be largely planar, with C-C bond lengths characteristic of aromatic systems (approximately 1.39 Å). The bond lengths and angles of the alkyl portions would conform to standard values for sp³- and sp²-hybridized carbons. Of particular interest would be the torsion angles defining the spatial orientation of the two bulky phenylethyl groups and the ethyl group relative to the central benzene ring, which are dictated by the need to minimize steric hindrance in the packed crystal lattice.

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a delicate balance of intermolecular forces. As a non-polar hydrocarbon, the crystal packing of this compound would be primarily directed by weak van der Waals forces. iucr.org The bulky and irregularly shaped nature of the molecule would influence how efficiently it can pack in three dimensions.

A detailed crystallographic analysis would allow for the identification and characterization of specific non-covalent interactions, such as C-H···π interactions, where a C-H bond from an alkyl group of one molecule interacts with the electron-rich face of an aromatic ring on a neighboring molecule. rsc.org The presence of multiple aromatic rings provides numerous potential sites for such π-π stacking or T-shaped interactions, although steric hindrance from the alkyl substituents might favor displaced-stacked arrangements over face-to-face stacking. acs.orgmdpi.com Understanding these interactions is crucial for comprehending the solid-state properties of the material.

Absolute Configuration Assignment for Chiral Isomers

This compound possesses two chiral centers at the benzylic carbons of the two phenylethyl groups. This gives rise to stereoisomers (diastereomers and enantiomers). X-ray crystallography is the most powerful method for the unambiguous determination of the absolute configuration of a chiral molecule, provided that an enantiomerically pure crystal can be obtained. nih.govspringernature.com

The assignment is achieved through the phenomenon of anomalous dispersion (or resonant scattering), where the X-rays interact with the core electrons of the atoms. nih.govresearchgate.net This effect causes slight differences in the intensities of Friedel pairs of reflections (h,k,l and -h,-k,-l), which would otherwise be identical. By carefully measuring these intensity differences, the absolute arrangement of atoms in space can be determined. wikipedia.org The result is often expressed as a Flack parameter, where a value close to zero for a given configuration confirms the assignment with high confidence. nih.gov For light-atom structures containing only C and H, the anomalous scattering effect is weak, requiring high-quality data for a reliable assignment. researchgate.net

Chiroptical Spectroscopy for Chirality Assessment

Chiroptical spectroscopy is a powerful tool for investigating the three-dimensional structure of chiral molecules. Due to the presence of two stereogenic centers at the benzylic positions of the 1-phenylethyl groups, this compound is a chiral molecule. Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are instrumental in determining the absolute configuration and conformational preferences of such molecules. nih.govnih.gov

Electronic Circular Dichroism (ECD) Studies

The ECD spectrum is a plot of the difference in molar absorptivity (Δε) versus wavelength. The sign and intensity of the Cotton effects (the peaks in an ECD spectrum) are directly related to the absolute configuration of the stereogenic centers. nih.gov For instance, different stereoisomers (e.g., (R,R), (S,S), (R,S), and (S,R)) of this compound would exhibit distinct ECD spectra, with enantiomeric pairs showing mirror-image spectra.

Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), are crucial for interpreting experimental ECD spectra. nih.gov By comparing the experimental spectrum with calculated spectra for different possible stereoisomers, the absolute configuration of the compound can be unequivocally assigned.

Table 1: Representative ECD Data for a Chiral Aromatic Hydrocarbon Note: This table provides illustrative data for a related compound, 2-phenylpropionic acid, as specific experimental ECD data for this compound is not readily available in the cited literature. The data showcases the typical presentation of ECD results.

Wavelength (nm)Δε (M⁻¹cm⁻¹)
220+1.5
205-0.8
183+2.3

This data is adapted from computational results for 2-phenylpropionic acid and serves as an example of ECD spectral features. nih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) spectroscopy is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared light. researchgate.net VCD provides detailed information about the stereochemistry of a molecule by probing its vibrational transitions. semanticscholar.org A key advantage of VCD is that every vibrational mode in a chiral molecule is, in principle, VCD active, offering a rich source of stereochemical information across the entire molecular structure, not just at the chromophoric centers. nih.gov

The VCD spectrum of this compound would display characteristic bands corresponding to the stretching and bending vibrations of its various functional groups, such as the C-H bonds of the aromatic rings, the ethyl group, and the methine groups at the chiral centers. The sign and intensity of these VCD bands are exquisitely sensitive to the molecule's conformation and absolute configuration. mdpi.com

As with ECD, the assignment of the absolute configuration using VCD relies heavily on comparing the experimental spectrum with quantum chemical predictions. nih.gov DFT calculations are used to predict the VCD spectra for the possible stereoisomers, and the best match with the experimental data allows for a confident determination of the molecule's absolute stereostructure in solution.

Table 2: Illustrative VCD Data for a Chiral Molecule in the Carbonyl Stretching Region Note: This table presents example data for bicyclo[3.3.1]nonane-2,6-dione to demonstrate the nature of VCD measurements, as specific data for this compound is not available in the provided sources.

Frequency (cm⁻¹)IR IntensityVCD Intensity (Integrated Area)
1720HighPositive
1705MediumNegative

This table is a conceptual representation based on the study of bicyclo[3.3.1]nonane-2,6-dione, highlighting how VCD signals correspond to specific vibrational frequencies. mdpi.com

Thermal Analysis for Phase Behavior

Thermal analysis techniques are employed to study the physical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) is a primary method for investigating the thermal transitions and stability of materials. wikipedia.org

Differential Scanning Calorimetry (DSC) for Phase Transformations and Thermal Stability

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org This method is used to determine characteristic properties such as melting point, glass transition temperature, and heats of fusion and crystallization. nih.gov

A DSC thermogram of this compound would provide valuable information about its phase behavior. As the sample is heated, endothermic events like melting or exothermic events such as crystallization can be observed. The melting point (Tm) appears as an endothermic peak, and the area under this peak corresponds to the enthalpy of fusion (ΔHf), which is the energy required to melt the solid. The thermal stability of the compound can also be assessed by observing the onset of decomposition at higher temperatures. ijcrt.org For complex organic molecules, DSC can reveal the presence of different polymorphic forms, each with a unique melting point and enthalpy of fusion. cardiff.ac.uk

Table 3: Example DSC Data for Substituted Catechols Note: This table provides experimental DSC data for related substituted aromatic compounds to illustrate the type of information obtained from a DSC analysis, as specific data for this compound is not available in the cited literature.

CompoundMelting Point (Tₘ) in KEnthalpy of Fusion (ΔHₘ) in kJ·mol⁻¹
Catechol377.622.87
4-tert-butylcatechol323.721.03
3,5-di-tert-butylcatechol369.323.36

Data from a study on tert-alkyl-substituted catechols, demonstrating the measurement of melting points and enthalpies of fusion. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) stands as a powerful computational method to investigate the properties of many-electron systems, making it highly suitable for analyzing complex organic molecules like 1-Ethyl-2,4-bis(1-phenylethyl)benzene. DFT calculations allow for the accurate prediction of various molecular properties by approximating the electron density of the system.

Geometry Optimization and Conformational Landscapes

The geometry of this compound is complex due to the rotational freedom of its substituent groups: the ethyl group and the two 1-phenylethyl groups. The rotation around the single bonds connecting these groups to the central benzene (B151609) ring, as well as the rotation of the phenyl groups themselves, gives rise to a multifaceted conformational landscape with numerous potential energy minima.

Computational studies on simpler, analogous molecules such as ethylbenzene (B125841) and other alkyl-substituted benzenes provide a basis for understanding the conformational preferences of this compound. For ethylbenzene, it has been shown that the ethyl group does not lie in the plane of the benzene ring; instead, a perpendicular or near-perpendicular orientation is energetically favored. chemeo.com This preference is a result of minimizing steric hindrance between the methyl group of the ethyl substituent and the ortho-hydrogens of the benzene ring.

For this compound, geometry optimization using DFT would likely reveal that the ethyl and phenylethyl substituents adopt staggered conformations to minimize steric repulsion. The bulky 1-phenylethyl groups, in particular, would be expected to orient themselves to reduce interactions with each other and with the ethyl group. The conformational analysis of such a sterically crowded molecule would involve mapping the potential energy surface by systematically rotating the key dihedral angles to locate the most stable conformers. nih.gov

Prediction and Interpretation of Spectroscopic Data

DFT calculations are a valuable tool for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. chemicalbook.comgoogle.comresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the chemical shifts for ¹H and ¹³C NMR spectroscopy. nist.govnist.gov These predicted spectra can then be compared with experimental data to confirm the structure and assign specific resonances to individual atoms.

For this compound, the predicted ¹H NMR spectrum would be expected to show complex multiplets for the aromatic protons due to their distinct chemical environments. The protons of the ethyl and phenylethyl groups would also exhibit characteristic signals. Similarly, the ¹³C NMR spectrum would show a unique signal for each carbon atom in a different chemical environment. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. google.comnist.gov

Furthermore, computational methods can predict other spectroscopic properties, such as infrared (IR) vibrational frequencies. nih.gov The calculated IR spectrum can help in identifying characteristic vibrational modes associated with the different functional groups present in the molecule, such as the C-H stretching vibrations of the aromatic and aliphatic parts, and the bending vibrations characteristic of the substitution pattern of the benzene ring. nih.gov

Electronic Structure Analysis: Frontier Molecular Orbitals (FMO) and Natural Bond Orbitals (NBO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. uni.lu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the main orbitals involved in chemical reactions. mdpi.comnih.gov The energy and spatial distribution of the HOMO and LUMO of this compound can be determined using DFT calculations.

For this molecule, the HOMO is expected to be localized primarily on the electron-rich trisubstituted benzene ring, while the LUMO would likely be distributed over the phenyl groups of the phenylethyl substituents, as seen in similar styrenic compounds. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. NBO analysis can quantify the extent of electron delocalization and hyperconjugative interactions. In this compound, NBO analysis would reveal the nature of the C-C and C-H bonds, as well as the delocalized π-system of the benzene and phenyl rings. It can also highlight steric repulsions through the analysis of exchange energies between filled orbitals.

Thermodynamic and Kinetic Modeling of Reaction Pathways

Computational chemistry can be used to model the reaction pathways for the synthesis of this compound, which is typically formed through the alkylation of ethylbenzene with styrene. Thermodynamic and kinetic modeling of this reaction can provide insights into the reaction mechanism, transition state structures, and activation energies.

The alkylation of benzene and its derivatives is a well-studied process, and computational models can help in understanding the regioselectivity of the reaction. For the formation of this compound, the ethyl group on the starting material (ethylbenzene) is an ortho-, para-director. The introduction of the first 1-phenylethyl group would likely occur at the para position due to less steric hindrance. The second 1-phenylethyl group would then add to one of the remaining ortho positions. DFT calculations can be used to determine the relative energies of the possible intermediates and transition states to predict the most likely reaction pathway and the final product distribution.

Molecular Modeling of Stereochemical Phenomena

The presence of two chiral centers in this compound—one in each of the 1-phenylethyl groups—gives rise to multiple stereoisomers. Specifically, there can be (R,R), (S,S), (R,S), and (S,R) configurations. The (R,R) and (S,S) isomers are a pair of enantiomers, while the (R,S) and (S,R) isomers form another pair of enantiomers. The relationship between the (R,R) and (R,S) isomers (or any other non-enantiomeric pair) is that of diastereomers.

Stereoisomer Energy Profiles and Relative Stabilities

Computational methods are instrumental in determining the relative stabilities of different stereoisomers. By performing geometry optimizations and energy calculations for each of the possible stereoisomers of this compound, their relative energy profiles can be constructed.

The relative stabilities of the diastereomers are influenced by the spatial arrangement of the substituents and the resulting steric interactions. It is expected that the diastereomers will have different energies due to the different ways the bulky phenyl groups and the ethyl group can interact with each other. For instance, a conformation where the two large phenyl groups are on the same side of the benzene ring might be less stable than one where they are on opposite sides. Computational modeling can quantify these energy differences, providing insights into which stereoisomers are likely to be more abundant at equilibrium.

The following table presents predicted collision cross-section (CCS) values for various adducts of this compound, which are computationally derived and can be influenced by the molecule's three-dimensional shape.

Adductm/zPredicted CCS (Ų)
[M+H]⁺315.21074179.1
[M+Na]⁺337.19268183.9
[M-H]⁻313.19618187.9
[M+NH₄]⁺332.23728193.0
[M+K]⁺353.16662178.0
[M+H-H₂O]⁺297.20072169.7
[M+HCOO]⁻359.20166199.2
[M+CH₃COO]⁻373.21731189.3
[M+Na-2H]⁻335.17813180.3
[M]⁺314.20291178.3
[M]⁻314.20401178.3

Chemical Reactivity and Transformations

Derivatization Reactions of 1-Ethyl-2,4-bis(1-phenylethyl)benzene

Specific derivatization reactions for this compound are not extensively documented in publicly available literature. However, its structure, featuring an activated benzene (B151609) ring and benzylic positions, suggests several potential pathways for functionalization.

The benzene ring is substituted with one ethyl group and two bulky 1-phenylethyl groups. These alkyl groups are ortho, para-directing and activating for electrophilic aromatic substitution. However, the significant steric hindrance imposed by the two 1-phenylethyl groups at the 2- and 4-positions would likely direct incoming electrophiles to the less hindered 5- and 6-positions. The benzylic carbons of the phenylethyl groups are also potential sites for free-radical substitution reactions.

Nucleophilic Substitution Reactions in Analogous Phenylethyl Systems

The 1-phenylethyl moiety is a classic system for studying nucleophilic substitution mechanisms. Research on compounds like 1-phenylethyl chlorides provides significant insight into how analogous systems, including derivatives of this compound, might behave.

Theoretical and experimental studies on the reactions of 1-phenylethyl chlorides with various nucleophiles, such as anilines, phenoxides, and thiophenoxides, have been conducted. koreascience.krrsc.org These reactions can proceed through an SN2 mechanism, but the carbocation stability at the benzylic position also makes an SN1 pathway viable, often resulting in a mechanistic crossroads. koreascience.krrsc.org

For instance, the reaction of 1-(Y-phenyl)ethyl chlorides with X-anilines in methanol (B129727) at 65.0 °C shows a change in the sign of ρx (a measure of the sensitivity of the reaction rate to the substituent X in the aniline) depending on the substituent Y on the phenylethyl ring. rsc.orgrsc.org This indicates a shift in the transition state structure. rsc.orgrsc.org When Y is a strong electron-donating group, the reaction tends towards an SN1 mechanism with a more developed carbocation. Conversely, electron-withdrawing Y groups favor a more SN2-like pathway. rsc.org

Theoretical studies using the PM3 method on the reaction of 1-phenylethyl chlorides with phenoxides and thiophenoxides suggest that the gas-phase reactions proceed via a tight SN2 transition state. koreascience.kr However, in aqueous solution, the enhanced stabilization of the carbocation by the methyl group makes the reaction pathway more complex. koreascience.kr The study of electron-transfer nucleophilic substitution (SRN1 mechanism) on phenyl-substituted alkyl chlorides further highlights the role of the phenyl group in stabilizing radical anion intermediates and influencing reactivity. nih.gov

Summary of Nucleophilic Substitution Studies in Analogous Phenylethyl Systems
SystemNucleophileKey FindingsReference
1-(Y-phenyl)ethyl chloridesX-anilinesAn isokinetic point was observed, with the mechanism shifting based on the electronic nature of the Y substituent. This points to a transition state where bond formation is coupled with an ion-pair pre-equilibrium. rsc.orgrsc.org
1-Phenylethyl chloridesPhenoxides and ThiophenoxidesTheoretical studies (PM3) show a gas-phase SN2 mechanism. Reactions in water are more complex due to carbocation stabilization. koreascience.kr
1-Phenylethyl benzenesulfonatesAnilinesThe reaction mechanism is highly dependent on the solvent and the specific substituents on both the electrophile and the nucleophile. acs.org
Phenyl-substituted alkyl chloridesDiphenyl phosphide (B1233454) ionsReactions proceed via an SRN1 mechanism, with the phenyl group facilitating intramolecular electron transfer. nih.gov

Hydrogenation Reactions in Related Aromatic Systems

The hydrogenation of aromatic rings is a thermodynamically challenging process that requires forcing conditions, such as high temperatures, high pressures, and active catalysts. libretexts.org Aromatic compounds are generally inert to catalytic hydrogenation under conditions that readily reduce alkene double bonds. libretexts.org

To hydrogenate a benzene ring, catalysts such as platinum, palladium, rhodium, or nickel are typically used, often at elevated pressures and temperatures. libretexts.orglibretexts.org For example, o-xylene (B151617) can be converted to 1,2-dimethylcyclohexane (B31226) using a rhodium on carbon catalyst. libretexts.org Studies on the hydrogenation of various aromatic hydrocarbons over a Pt/Pd/USY catalyst showed that the optimal temperature for hydrogenation varies with the structure of the aromatic compound. uni-pannon.hu The rate of hydrogenation was found to increase in the order: alkyl-naphthalenes < cycloalkyl-aromatics < alkyl-monoaromatics (alkyl-benzenes). uni-pannon.hu This suggests that the benzene rings in this compound would be more readily hydrogenated than condensed aromatic systems but would still require significant energy input.

The reduction of aryl alkyl ketones to alkylbenzenes can be achieved under milder conditions, specifically by catalytic hydrogenation over a palladium catalyst. libretexts.org This method is often used to introduce primary alkyl chains onto a benzene ring, circumventing the rearrangement issues associated with Friedel-Crafts alkylation. libretexts.org

Catalysts and Conditions for Hydrogenation of Aromatic Systems
Aromatic SubstrateCatalystConditionsProductReference
BenzenePt, Pd, or NiHigh pressure, high temperatureCyclohexane libretexts.org
o-XyleneRhodium on CarbonStandard conditions1,2-Dimethylcyclohexane libretexts.org
Alkyl-benzenesPt/Pd/USY~320 °CAlkyl-cyclohexanes uni-pannon.hu
Propiophenone (Aryl Alkyl Ketone)PalladiumStandard catalytic hydrogenationPropylbenzene libretexts.org

Cyclization and Ring Formation Reactions in Related Arenes

Arenes can serve as precursors in a variety of cyclization and ring-forming reactions, leading to the synthesis of more complex polycyclic structures. wikipedia.org These reactions often involve the transformation of substituents on the aromatic ring or the direct participation of the ring itself.

One powerful method is the Diels-Alder reaction. While benzene itself is a poor diene due to its aromaticity, its dearomatization can be promoted by transition metal complexes. For example, a tungsten complex {WTp(NO)(PMe3)} can coordinate to benzene, enabling it to undergo Diels-Alder reactions with alkynes to form highly functionalized barrelenes. acs.org

Cobalt-catalyzed [2+2+2] cycloadditions and related Diels-Alder reactions of alkynes and dienes are also effective for constructing substituted benzene rings and more complex aromatic systems. organic-chemistry.org Other methods include base-catalyzed oxidative aromatization of α,β-unsaturated carbonyl compounds and various named reactions like the Bergman cyclization for forming diradicals from enediynes. organic-chemistry.orgresearchgate.net These cycloaromatization reactions are distinguished by the transformation of a precursor into a reactive intermediate (like a diradical) by leveraging the formation of an aromatic ring. researchgate.net

Examples of Cyclization and Ring Formation Reactions in Arenes
Reaction TypeDescriptionKey FeaturesReference
Tungsten-Promoted Diels-AlderA {WTp(NO)(PMe3)} complex activates η²-coordinated benzenes to react with alkynes, forming barrelene complexes.Allows for the dearomatization of stable arenes to build complex cyclic structures. acs.org
Cobalt-Catalyzed Diels-AlderCobalt catalysts mediate the reaction of dienes with alkynes, followed by oxidation, to yield regiochemically enriched biphenyl (B1667301) and terphenyl derivatives.Good yields and regioselectivity. Can be performed as a one-pot operation. organic-chemistry.org
Base-Catalyzed Oxidative AromatizationA [3+3] aromatization of α,β-unsaturated carbonyls with dimethyl glutaconate under metal-free conditions using oxygen as the oxidant.High to excellent yields with water as the only byproduct. organic-chemistry.org
Cycloaromatization Reactions (e.g., Bergman)A broad class of reactions where a closed-shell precursor is converted into a reactive diradical intermediate through the formation of an aromatic ring.Useful in organic synthesis, drug design, and materials science for generating reactive species. researchgate.net

Studies on Chemical Degradation Pathways

The environmental fate of alkylated aromatic compounds is of significant interest. While no specific degradation studies on this compound were found, research on related compounds like linear alkyl benzenes (LABs) and BTEX compounds (Benzene, Toluene, Ethylbenzene (B125841), Xylene) provides a model for its potential degradation pathways.

Microbial degradation is a key process. For example, Nocardia amarae has been shown to degrade commercial LABs, with degradation being slower for isomers where the phenyl group is closer to the center of the alkyl chain. ias.ac.in The degradation proceeds through catabolic pathways that can involve the formation of intermediates like phenyl butyric acids and phenyl acetic acid, eventually leading to ring cleavage via the cis,cis-muconic acid pathway. ias.ac.in

Oxidative degradation, such as that occurring during advanced oxidation processes in water treatment, is another important pathway. The reaction of alkyl-substituted aromatics with hydroxyl radicals (HO•) or sulfate (B86663) radicals (SO₄•⁻) typically involves radical addition to the aromatic ring or hydrogen abstraction from the alkyl group. nih.gov This initial attack can lead to the formation of phenolic compounds or bicyclic peroxy intermediates that subsequently undergo ring cleavage. nih.gov For instance, the anaerobic degradation of ethylbenzene by Dechloromonas strain RCB involves the complete mineralization of the compound to CO₂ with nitrate (B79036) as the electron acceptor. nih.gov Industrial processes, such as the dehydrogenation of ethylbenzene to styrene, also involve side-reactions that constitute degradation, including thermal cracking to byproducts like benzene and toluene. rsc.orgmichiganfoam.com

Degradation Pathways of Related Alkylated Benzenes
Compound TypeDegradation ProcessKey Intermediates/ProductsReference
Linear Alkyl Benzenes (LABs)Microbial (Nocardia amarae)Phenyl butyric acids, phenyl acetic acid, cis,cis-muconic acid ias.ac.in
EthylbenzeneAnaerobic Microbial (Dechloromonas strain RCB)Completely mineralized to CO₂ nih.gov
Alkyl-Substituted Aromatics (e.g., Ethylbenzene)Oxidative (with HO• or SO₄•⁻)Phenolic compounds, organosulfates, ring-cleavage products (e.g., 4-oxo-2-hexenedial) nih.gov
Alkyl Benzene SulfonatesMicrobial (Pseudomonas sp.)Phenol (B47542), catechol, mandelic acid, benzoic acid nih.gov

Advanced Materials Science Applications

Role as Chemical Building Blocks for Complex Organic Synthesis

The molecular architecture of 1-Ethyl-2,4-bis(1-phenylethyl)benzene makes it a viable candidate as a foundational scaffold in the synthesis of more complex organic molecules. The presence of multiple phenyl rings and aliphatic chains offers several sites for functionalization, enabling the construction of larger, more intricate structures.

Detailed Research Findings:

While specific synthetic routes starting from this compound are not readily found in literature, the principles of organic synthesis suggest several possibilities. The ethyl and phenylethyl side chains can potentially undergo various transformations. For instance, the benzene (B151609) rings could be subject to electrophilic substitution reactions to introduce a range of functional groups.

In a broader context, related multi-ring aromatic structures are pivotal in creating complex molecules. For example, derivatives of β-phenylalanine, which also contain phenyl and ethyl groups, serve as core scaffolds for synthesizing a variety of heterocyclic compounds with potential pharmaceutical applications. mdpi.com This highlights the general utility of such substituted benzene cores in building molecular complexity.

Prospects in Organic Electronic Materials and Functional Materials Development

The development of novel organic materials for electronic and optoelectronic devices is a rapidly advancing field. Compounds with extended π-conjugated systems are particularly sought after for their semiconductor properties. Although this compound does not possess a continuous conjugated system across its entire structure, its constituent aromatic rings are fundamental components in many organic electronic materials.

Theoretically, derivatives of this compound could be designed to enhance electronic communication between the phenyl rings. For instance, the introduction of unsaturated linkages could create a larger conjugated system, a key feature for charge transport. Studies on related molecules, such as 1,4-bis(phenylethynyl)benzene (B159325) (BPEB) derivatives, have shown that the electronic properties can be finely tuned by altering the substituents on the aromatic rings. nih.govua.es These BPEB derivatives have been investigated for their potential as p-type, n-type, or even ambipolar organic molecular semiconductors. ua.es Furthermore, compounds like 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene have demonstrated high photoluminescence efficiency and have been successfully used as emitters and hole transport layers in organic light-emitting diodes (OLEDs). rsc.org

Applications in Polymer Chemistry

The structural features of this compound suggest its potential utility in the realm of polymer chemistry, both as a monomeric unit and as a component in catalytic systems.

Monomeric Units in Polymerization Processes

The presence of reactive sites on the aromatic rings or the potential for functionalization of the side chains could allow this compound to act as a monomer in polymerization reactions. The incorporation of its bulky, rigid structure into a polymer backbone could impart desirable properties such as high thermal stability and specific mechanical characteristics.

While there is no direct evidence of the polymerization of this compound, related aromatic compounds are widely used as monomers. For example, ethylene (B1197577) can be alkylated with benzene to form ethylbenzene (B125841), which is a precursor to styrene, a key monomer for polystyrene and other copolymers. wikipedia.org This illustrates the pathway from simple aromatic hydrocarbons to widely used polymers.

Ligands in Catalytic Polymerization Systems

The phenyl groups within this compound could be functionalized to create ligands for transition metal catalysts used in polymerization. The steric and electronic properties of such ligands can significantly influence the activity and selectivity of the catalyst, thereby controlling the properties of the resulting polymer.

For instance, in the field of organosilicon chemistry, ligands play a crucial role in controlling the regiodivergent synthesis of alkyl-alkoxysilanes, which are versatile compounds with applications in organic synthesis. acs.org The modulation of the ligand structure allows for precise control over the reaction pathway. acs.org This principle could be extended to the design of ligands based on the this compound framework for various catalytic polymerization processes.

Contributions to Hydrogen Scavenging Systems (from related chemical structures)

Hydrogen scavengers are important additives in materials that are susceptible to degradation by hydrogen, such as in certain electrical applications. While there is no specific data on the hydrogen scavenging properties of this compound, structurally related compounds, particularly styrenated phenols, are known to function as effective antioxidants and radical scavengers.

The mechanism of action for these compounds typically involves the donation of a hydrogen atom from a hydroxyl group to a radical species, thereby neutralizing it and preventing further degradation of the host material. The resulting phenoxy radical is stabilized by resonance. In the case of styrenated phenols, which contain phenylethyl groups attached to a phenol (B47542) ring, the bulky substituents can enhance the stability and longevity of the antioxidant. For example, the reaction mass of 2,4,6-tris(1-phenyl-ethyl)phenol and bis(1-phenylethyl) phenol is a known styrenated phenol. edlists.org Given the structural similarity, it is plausible that a hydroxylated derivative of this compound could exhibit similar hydrogen scavenging or antioxidant properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-Ethyl-2,4-bis(1-phenylethyl)benzene?

  • Methodological Answer : Friedel-Crafts alkylation is a primary route, leveraging ethyl and phenylethyl groups as electrophiles. For example, analogous compounds like 1-Ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene (CAS 116903-48-1) are synthesized via sequential alkylation and coupling reactions . Optimize reaction conditions (e.g., Lewis acid catalysts, temperature) to minimize byproducts. Purification via column chromatography or crystallization is critical due to steric hindrance in the final product.

Q. Which analytical techniques are optimal for detecting this compound in biological or environmental samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile derivatives. For instance, phenol-2,4-bis(1-phenylethyl) (a structural analog) was identified in marine sponge extracts using GC-MS with a DB-5MS column and electron ionization . Complement with 1^1H/13^{13}C NMR for structural validation, focusing on aromatic proton splitting patterns (e.g., para-substituted ethyl groups at positions 2 and 4) .

Q. How can researchers assess the compound’s physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer : Use computational tools (e.g., COSMO-RS) to predict solubility in organic solvents. Experimental validation via UV-Vis spectroscopy or HPLC under varying pH and temperature conditions. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor decomposition via TLC or LC-MS .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR peak overlaps) be resolved during structural characterization?

  • Methodological Answer : Employ 2D NMR techniques (HSQC, HMBC) to resolve ambiguities in aromatic proton assignments. For example, NOESY can distinguish between ortho and para substituents. Computational NMR prediction tools (e.g., ACD/Labs or Gaussian) validate experimental data by simulating spectra based on optimized molecular geometries .

Q. What strategies are effective for studying the compound’s bioactivity and mechanisms of action?

  • Methodological Answer : Use in vitro assays (e.g., MIC for antibacterial activity, MTT for cytotoxicity) with Gram-positive/negative bacteria or cancer cell lines. Marine sponge-derived phenol-2,4-bis(1-phenylethyl) showed antibacterial activity against Staphylococcus aureus (MIC = 12.5 µg/mL) and antitumor effects in MCF-7 cells (IC50_{50} = 8.7 µM) . Target identification may involve molecular docking or SPR to assess binding affinity for enzymes like topoisomerase II.

Q. How can computational modeling predict the compound’s pharmacokinetic behavior or environmental fate?

  • Methodological Answer : Develop a physiologically based pharmacokinetic (PBPK) model using analogs like ethylbenzene. Parameters (e.g., logP = 4.2, vapor pressure = 0.12 mmHg) inform absorption/distribution. QSAR models predict biodegradation pathways, while molecular dynamics simulations assess interactions with lipid bilayers or soil organic matter .

Key Research Challenges

  • Stereochemical Complexity : The compound’s bulky substituents complicate regioselective synthesis. Use steric maps or DFT calculations to design regioselective catalysts .
  • Environmental Persistence : High logP (predicted >5) suggests bioaccumulation risks. Conduct OECD 307 guideline tests to assess soil biodegradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.